N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrrolidine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the Q_B plastoquinone binding site of photosystem II, blocking electron flow and disrupting the photosynthetic electron transport chain in plants . This inhibition reduces the plant’s ability to convert light energy into chemical energy, ultimately leading to its death.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide include:
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (DCMU): An herbicide that also inhibits photosynthesis.
3,4-dichlorophenylacetic acid: Used in the synthesis of various organic compounds.
3,4-dichlorophenylacetonitrile: Another compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit photosynthesis makes it particularly valuable in agricultural applications as a herbicide.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-6-14(10-16(15)19)20-17(22)21-9-8-13(11-21)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZPGQMXAAHSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.